molecular formula C16H14Cl2O2 B1324042 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-53-0

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1324042
CAS No.: 951884-53-0
M. Wt: 309.2 g/mol
InChI Key: ZQQTZICJFIRZLN-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound that belongs to the benzophenone family. It is known for its unique chemical structure, which includes two chlorine atoms, two methyl groups, and a methoxy group attached to a benzophenone core. This compound is often used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 3,5-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxybenzophenone
  • 3,5-Dichloro-4-hydroxybenzophenone
  • 3,5-Dichloro-4-methylbenzophenone

Uniqueness

3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQTZICJFIRZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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